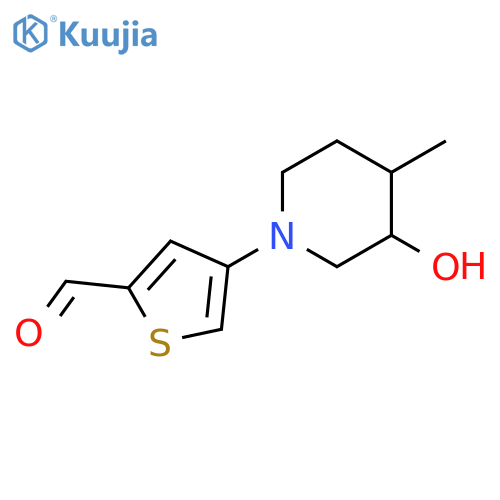Cas no 1592321-08-8 (2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)-)

1592321-08-8 structure
商品名:2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)-
CAS番号:1592321-08-8
MF:C11H15NO2S
メガワット:225.30730175972
CID:6528770
2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)-
-
- インチ: 1S/C11H15NO2S/c1-8-2-3-12(5-11(8)14)9-4-10(6-13)15-7-9/h4,6-8,11,14H,2-3,5H2,1H3
- InChIKey: BAKGFHWCPTWGKC-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)SC=C(N2CCC(C)C(O)C2)C=1
じっけんとくせい
- 密度みつど: 1.252±0.06 g/cm3(Predicted)
- ふってん: 415.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 14.72±0.40(Predicted)
2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725664-1.0g |
4-(3-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
1592321-08-8 | 1g |
$0.0 | 2023-06-06 |
2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)- 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
1592321-08-8 (2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)-) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
